molecular formula C17H20N2O2S B4848495 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine

1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine

Cat. No. B4848495
M. Wt: 316.4 g/mol
InChI Key: CWCNODYBAXQWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as MeOPP, is a compound that has been extensively studied for its potential applications in scientific research. MeOPP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to act as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied for its potential applications in drug discovery and development, as it has been shown to have good pharmacokinetic properties and low toxicity.

Mechanism of Action

1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine acts as an agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action is thought to underlie the anxiolytic and antidepressant-like effects of 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and norepinephrine. 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. In addition, 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its good pharmacokinetic properties, and its low toxicity. However, there are also some limitations to its use, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for off-target effects at higher doses.

Future Directions

There are several future directions for the study of 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, including the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems and signaling pathways, and the exploration of its potential applications in the treatment of psychiatric and neurological disorders. In addition, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine and to determine its potential for use in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13-11-14(12-22-13)17(20)19-9-7-18(8-10-19)15-3-5-16(21-2)6-4-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCNODYBAXQWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.